molecular formula C18H12F3NO2S B12287055 Caspase Inhibitor X

Caspase Inhibitor X

Cat. No.: B12287055
M. Wt: 363.4 g/mol
InChI Key: FPXQYPGVDNEQKU-UHFFFAOYSA-N
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Description

Caspase Inhibitor X, commonly referred to as Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), is a pan-caspase inhibitor that irreversibly binds to the active site of caspases by mimicking their substrate recognition sequence. It is widely used to study apoptosis and necroptosis pathways. In the context of endotoxic shock, Z-VAD-FMK has demonstrated dual mechanisms of action:

  • Induction of Macrophage Necroptosis: Intraperitoneal administration of Z-VAD-FMK promotes necroptosis in peritoneal macrophages by activating receptor-interacting protein kinase 1 (RIPK1) and RIPK3, leading to reduced secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) .
  • Modulation of Myeloid-Derived Suppressor Cells (MDSCs): Z-VAD-FMK enhances MDSC accumulation in vivo, which suppresses M1 macrophage polarization and inflammatory cytokine production .

Key preclinical findings include:

  • Dose-dependent reduction in mortality (up to 80% survival improvement) in LPS-induced endotoxic shock models .
  • Route-specific efficacy: Intraperitoneal injection is effective, while intravenous administration fails to induce necroptosis or MDSC aggregation .
  • Role of nitric oxide (NO): Z-VAD-FMK-dependent necroptosis and anti-inflammatory effects are partially mediated by NO signaling .

Properties

Molecular Formula

C18H12F3NO2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C18H12F3NO2S/c19-18(20,21)12-5-3-4-11(8-12)13-10-25-17(22-13)16-9-23-14-6-1-2-7-15(14)24-16/h1-8,10,16H,9H2

InChI Key

FPXQYPGVDNEQKU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Caspase Inhibitor X typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in the synthesis include aldehydes, ketones, and nitriles, which are modified to form reversible inhibitors that bind to the catalytic cysteine of caspases .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the synthesis and purification processes. The production process is designed to be scalable and cost-effective, meeting the demands of pharmaceutical applications .

Chemical Reactions Analysis

Mechanism of Caspase Inhibition

XIAP inhibits caspases through distinct binding interactions:

  • Caspase-3 and -7 : XIAP’s BIR2 domain inserts an aspartic acid residue into the active site of these caspases, blocking substrate access. This reversible binding has an IC₅₀ of ~10 nM for caspase-3 .

  • Caspase-9 : XIAP’s BIR3 domain binds to the processed p35 subunit of caspase-9, preventing dimerization and activation .

  • Caspase-8 : Limited direct inhibition compared to other caspases; XIAP’s role here may involve indirect regulation via downstream pathways .

Key Structural Interactions

CaspaseXIAP Interaction MechanismIC₅₀Reference
Caspase-3BIR2 domain blocks active site~10 nM
Caspase-9BIR3 domain prevents dimerization~10 nM
Caspase-7Similar to caspase-3~10 nM

Comparison with Synthetic Caspase Inhibitors

XIAP’s inhibition differs mechanistically from synthetic inhibitors like Q-VD-OPh or z-IETD-fmk. For example:

  • Q-VD-OPh : A broad-spectrum irreversible inhibitor targeting caspases via peptide-based substrates (e.g., Q-Val-Asp-OPh) .

  • z-IETD-fmk : Selectively inhibits caspase-8, enhancing neutrophil mobilization in bacterial infections .

Efficacy and Selectivity

Inhibitor TypeTarget CaspasesMechanismKey AdvantagesLimitations
XIAPCaspase-3, -7, -9Reversible bindingPhysiological relevance, high affinityLimited in vivo therapeutic use due to stability
Q-VD-OPhCaspases 1–8, 10Irreversible substrate mimicBroad-spectrum inhibitionOff-target effects, toxicity
z-IETD-fmkCaspase-8Irreversible peptide inhibitorSelective, therapeutic potentialNarrow scope, requires high concentrations

Modulation by Endogenous Factors

XIAP’s activity is regulated by:

  • Smac/Diablo : Displaces XIAP from caspases via competitive binding .

  • Caspase-3 Feedback : Caspase-3 cleaves XIAP, generating inactive fragments (BIR1-2 and BIR3-RING) .

  • Ubiquitination : XIAP targets caspases for proteasomal degradation via E3 ligase activity .

Kinetic Modeling
Single-cell imaging and systems biology models show XIAP concentrations >0.30 μM significantly block effector caspase activation, while subthreshold levels delay substrate cleavage .

Therapeutic Implications

  • Apoptosis Resistance : Overexpression of XIAP is linked to cancer progression and chemotherapy resistance .

  • Ultrasound-Mediated Effects : Low-intensity ultrasound may disrupt XIAP-caspase complexes via cavitation, enhancing apoptosis in cancer cells .

Structural Insights

Molecular dynamics simulations reveal XIAP’s BIR domains interact with caspases via hydrogen bonding and hydrophobic contacts. For example:

  • BIR2-Caspase-3 : Asp146 in BIR2 inserts into the caspase-3 active site, mimicking substrate binding .

  • BIR3-Caspase-9 : The p35 subunit binds to the BIR3 domain’s surface, preventing caspase-9 dimerization .

Experimental Validation

  • Single-Cell FRET : Confirms XIAP’s role in delaying effector caspase activation and reducing substrate cleavage .

  • High-Throughput Screens : Identify non-peptide inhibitors (e.g., NSC321205) with partial non-competitive inhibition of caspases .

Scientific Research Applications

Caspase Inhibitor X has a wide range of scientific research applications, including:

Mechanism of Action

Caspase Inhibitor X exerts its effects by binding to the active site of caspases, thereby preventing the cleavage of their substrates. This inhibition blocks the downstream signaling pathways involved in apoptosis and inflammation. The molecular targets of this compound include various caspases, such as caspase-3, caspase-8, and caspase-9. The inhibitor’s binding to the catalytic cysteine residue is crucial for its inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Caspase Inhibitors

The table below compares Z-VAD-FMK with other caspase inhibitors based on selectivity, mechanism, and therapeutic outcomes:

Compound Target Caspases Mechanism Key Findings Contradictions/Limitations References
Z-VAD-FMK Pan-caspase Irreversible inhibitor; induces necroptosis via RIPK1/RIPK3 Reduces mortality in endotoxic shock by 80%; promotes MDSC-mediated immunosuppression Increases lung inflammation in pneumovirus models
Emricasan Pan-caspase Irreversible inhibitor Protects against cisplatin-induced ototoxicity in preclinical models Limited efficacy in late-stage clinical trials for liver fibrosis
VX-765 Caspase-1 Reversible inhibitor Reduces IL-1β/IL-18 in inflammatory disorders; oral bioavailability Lower potency compared to Z-VAD-FMK in anti-inflammatory assays
Q-VD-OPH Broad-spectrum caspases Difluorophenoxymethylketone-based Less cytotoxic than Z-VAD-FMK; effective in neuroprotection models Limited in vivo data for sepsis models
IDN-6556 Caspase-3/7 Irreversible inhibitor Reduces liver ischemia-reperfusion injury by 94% in preclinical studies Narrower caspase specificity

Key Contrasts:

Mechanistic Divergence :

  • Z-VAD-FMK uniquely induces necroptosis, whereas Emricasan and IDN-6556 primarily block apoptosis .
  • Q-VD-OPH exhibits broader caspase inhibition with reduced off-target cytotoxicity compared to Z-VAD-FMK .

Therapeutic Outcomes :

  • Z-VAD-FMK and IDN-6556 show efficacy in organ-specific inflammation (endotoxic shock, liver injury), while VX-765 targets systemic inflammasome-driven diseases .
  • Emricasan’s failure in clinical trials highlights challenges in translating pan-caspase inhibition to complex human pathologies .

Contradictory Evidence :

  • Z-VAD-FMK exacerbates lung inflammation in pneumovirus infection, contrasting its anti-inflammatory role in endotoxic shock .
  • VX-765’s reversible binding limits its potency compared to irreversible inhibitors like Z-VAD-FMK .

Biological Activity

Caspase Inhibitor X, commonly known as the X-linked inhibitor of apoptosis protein (XIAP), is a potent regulator of apoptosis, primarily functioning to inhibit caspases, which are critical enzymes in the apoptotic pathway. This article explores the biological activity of XIAP, including its mechanisms of action, implications in various diseases, and potential therapeutic applications.

Caspase Inhibition
XIAP is known to inhibit both initiator caspases (like caspase-9) and effector caspases (such as caspase-3 and -7). The inhibition occurs through distinct mechanisms:

  • Caspase-3 and -7: XIAP binds to these caspases with high affinity, inserting an aspartic acid residue into their active sites, thereby blocking substrate access. The inhibition efficiency is reported to be in the low nanomolar range .
  • Caspase-9: The third BIR domain of XIAP interacts with the processed form of caspase-9, preventing its dimerization, which is essential for its activation. The IC50 for this interaction is approximately 10 nM .

Biological Implications

Role in Cancer
XIAP overexpression has been linked to tumor cell resistance against various therapies, including antibody-dependent cellular cytotoxicity (ADCC). For instance, in inflammatory breast cancer (IBC), high levels of XIAP were shown to confer resistance to treatments like cetuximab and trastuzumab by inhibiting caspase activity and suppressing reactive oxygen species accumulation .

Neuroprotection
In models of ischemic injury, XIAP has demonstrated neuroprotective effects by inhibiting caspase-dependent apoptosis. This suggests that XIAP may play a critical role in protecting neurons from cell death during ischemic events .

Case Studies

  • Inflammatory Breast Cancer (IBC)
    A study demonstrated that XIAP expression modulates IBC cell susceptibility to NK-mediated ADCC. High XIAP levels were associated with reduced sensitivity to these immune responses, highlighting its role as a target for enhancing immunotherapy .
  • Acute Myeloid Leukemia (AML)
    Research investigating the expression levels of XIAP in AML found no correlation with patient prognosis. However, it was noted that chemotherapy-induced cell death could occur independently of caspase activation, suggesting alternative pathways for apoptosis regulation in this context .

Table 1: Comparative Efficacy of Caspase Inhibitors

InhibitorTarget CaspasesIC50 (nM)Mechanism of Action
XIAPCaspase-3, -7LowDirect binding to active site
XIAPCaspase-910Prevents dimerization
IDN-6556Broad-spectrumVariesIrreversible inhibition
Q-VD-OPhBroad-spectrum~100Improved reactivity with active cysteine

Future Directions

The potential for targeting XIAP in cancer therapy is significant. Novel strategies include:

  • Anti-sense oligonucleotides: These have shown promise in reducing XIAP levels and enhancing sensitivity to chemotherapy in preclinical studies .
  • Combination therapies: Combining XIAP inhibitors with existing cancer treatments could improve therapeutic outcomes by overcoming resistance mechanisms.

Q & A

Q. What is the primary mechanism of Caspase Inhibitor X in modulating apoptosis?

this compound functions as a competitive, irreversible inhibitor targeting the enzymatic activity of caspases (e.g., caspase-3/7) by binding to their active sites via a conserved catalytic motif (e.g., DEVD for caspase-3). This prevents proteolytic cleavage of downstream substrates, thereby halting apoptosis execution . Methodologically, confirm its specificity using fluorogenic substrates (e.g., DEVD-AFC for caspase-3) and compare inhibition efficacy across caspase isoforms to rule off-target effects .

Q. How should researchers validate the purity and identity of this compound in experimental setups?

For novel batches, employ mass spectrometry and NMR to confirm chemical identity. Purity (>95%) should be verified via HPLC. For known compounds, cross-reference CAS registry numbers (e.g., 848782-29-6) with peer-reviewed literature. Include these data in supplementary materials to adhere to reproducibility standards .

Q. What controls are essential when assessing this compound’s efficacy in cell-based assays?

  • Positive controls : Cells treated with staurosporine or other apoptosis inducers.
  • Negative controls : Untreated cells and solvent-only (e.g., DMSO) groups.
  • Inhibitor specificity controls : Use pan-caspase inhibitors (e.g., Z-VAD-FMK) or isoform-specific inhibitors (e.g., Z-LEHD-FMK for caspase-9) to contextualize this compound’s selectivity .

Q. How does this compound interact with Bax-dependent apoptotic pathways?

In Bax-proficient models (e.g., HCT116 cells), this compound suppresses caspase-3 activation downstream of mitochondrial outer membrane permeabilization (MOMP). However, in Bax-deficient systems, alternative caspase activation pathways (e.g., ER stress-induced caspase-12) may require additional validation .

Q. What are the recommended storage conditions and stability benchmarks for this compound?

Store lyophilized powder at -20°C in anhydrous conditions. Reconstitute in DMSO (10 mM stock) and avoid freeze-thaw cycles. Stability in cell culture media should be confirmed via LC-MS after 24-hour incubation to ensure bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in caspase activity data when using this compound?

Contradictions often arise from cross-reactivity (e.g., caspase-1 vs. caspase-4/5) or concentration-dependent effects. Mitigate this by:

  • Dose-response profiling : Test inhibitor concentrations across a logarithmic range (e.g., 1 nM–100 µM).
  • Parallel assays : Combine fluorogenic substrates with Western blotting for cleaved caspase targets (e.g., PARP-1 for caspase-3).
  • Cross-validation : Use genetic knockout models (e.g., caspase-3 null cells) to isolate inhibitor effects .

Q. What experimental designs address off-target effects of this compound in complex apoptotic models?

  • Multi-parametric apoptosis assays : Combine Annexin V/PI staining with caspase-activity readouts.
  • Pathway enrichment analysis : Use RNA-seq or proteomics to identify non-caspase pathways (e.g., necroptosis) activated post-inhibition.
  • Kinetic studies : Monitor caspase inhibition reversibility via washout experiments .

Q. How do researchers differentiate caspase-dependent vs. -independent apoptosis when using this compound?

Treat cells with this compound alongside apoptosis inducers (e.g., TRAIL or H₂O₂). If apoptosis persists, employ inhibitors of alternative death pathways (e.g., necrostatin-1 for necroptosis). Validate with caspase-3/7 knockout models .

Q. What statistical approaches are optimal for analyzing caspase inhibition data across multiple experimental groups?

Use one-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) for ≥3 groups. For time-course data, apply mixed-effects models. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .

Q. How can this compound be leveraged to study non-apoptotic caspase functions (e.g., inflammation)?

In inflammasome models, pair this compound with IL-1β ELISA to assess caspase-1 inhibition. Use transcriptomics to identify caspase-8-mediated NF-κB activation. Always include endotoxin-free controls to exclude confounding immune responses .

Methodological Tables

Q. Table 1. Cross-Reactivity Profile of Common Caspase Inhibitors

CaspaseInhibitor MotifCross-Reactive Caspases
Caspase-3/7DEVDCaspase-1 (weak), Caspase-10
Caspase-9LEHDCaspase-4, Caspase-5
Pan-CaspaseVADAll isoforms
Source: Adapted from fluorogenic substrate assays

Q. Table 2. Key Validation Steps for this compound Experiments

StepMethodPurpose
Purity VerificationHPLC (>95% purity)Ensure batch consistency
Specificity TestingIsoform-specific substrates (e.g., LEHD-AFC for caspase-9)Confirm target selectivity
Functional ValidationPARP-1 cleavage by Western blotLink inhibition to apoptotic blockade

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